molecular formula C9H11BrO3 B1279649 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene CAS No. 623550-16-3

4-Bromo-1-methoxy-2-(methoxymethoxy)benzene

Cat. No.: B1279649
CAS No.: 623550-16-3
M. Wt: 247.09 g/mol
InChI Key: TWHPNWMJJYXOSY-UHFFFAOYSA-N
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Description

4-Bromo-1-methoxy-2-(methoxymethoxy)benzene is an organic compound with the molecular formula C9H11BrO3 and a molecular weight of 247.09 g/mol . It is a derivative of benzene, substituted with a bromine atom, a methoxy group, and a methoxymethoxy group. This compound is used in various chemical reactions and has applications in scientific research.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-methoxy-2-(methoxymethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-1-methoxy-2-(methoxymethoxy)benzene is used in scientific research for:

    Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigating the effects of brominated aromatic compounds on biological systems.

    Medicinal Chemistry: Exploring potential pharmaceutical applications due to its structural similarity to bioactive compounds.

    Industrial Applications: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene involves its interaction with molecular targets through its functional groups. The bromine atom and methoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Properties

IUPAC Name

4-bromo-1-methoxy-2-(methoxymethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3/c1-11-6-13-9-5-7(10)3-4-8(9)12-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHPNWMJJYXOSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80471411
Record name Benzene, 4-bromo-1-methoxy-2-(methoxymethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623550-16-3
Record name Benzene, 4-bromo-1-methoxy-2-(methoxymethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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